molecular formula C11H7NO4S B6395766 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% CAS No. 1081788-90-0

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95%

Cat. No. B6395766
CAS RN: 1081788-90-0
M. Wt: 249.24 g/mol
InChI Key: AZTXFTQOEVRROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% (4-NTB) is an organic compound with a molecular formula of C9H6NO3S. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and acetone. 4-NTB has many uses in scientific research and has been used in a variety of laboratory experiments.

Scientific Research Applications

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% is a useful reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as 4-nitrothiophene-2-carboxylic acid. It has also been used in the synthesis of novel heterocyclic compounds, such as 2-thiophene-4-carboxylic acid. 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has also been used in the synthesis of organometallic compounds, such as 4-nitrothiophene-2-carboxylate. In addition, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as 4-nitrothiophene-2-carboxylic acid amide.

Mechanism of Action

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% is an organic compound that has a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, monoamine oxidase, and xanthine oxidase. In addition, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has also been shown to inhibit the activity of several transcription factors, including nuclear factor κB, which is involved in the regulation of cellular processes such as inflammation and cell death. Finally, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been shown to inhibit the activity of several kinases, including protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, monoamine oxidase, and xanthine oxidase. In addition, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has also been shown to inhibit the activity of several transcription factors, including nuclear factor κB, which is involved in the regulation of cellular processes such as inflammation and cell death. Finally, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has been shown to inhibit the activity of several kinases, including protein kinase C, which is involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. In addition, 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% is soluble in water and a variety of organic solvents, making it a versatile reagent for a variety of laboratory experiments. One of the main limitations of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% is that it can be difficult to store and handle due to its sensitivity to light and moisture.

Future Directions

There are a number of potential future directions for 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% research. One potential direction is the development of new synthetic methods for the production of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% and related compounds. In addition, further research could be conducted on the biochemical and physiological effects of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95%, with a focus on potential therapeutic applications. Finally, further research could be conducted on the use of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% in the synthesis of novel organic compounds and pharmaceuticals.

Synthesis Methods

4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% can be synthesized from 4-nitrobenzaldehyde and thiophenol in an acid-catalyzed condensation reaction. This reaction is carried out in an aqueous solution of sulfuric acid, and the resulting product is purified by recrystallization. The yield of 4-Nitro-2-(thiophen-2-yl)benzoic acid, 95% from this reaction is typically high, with yields of up to 95% being reported.

properties

IUPAC Name

4-nitro-2-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)8-4-3-7(12(15)16)6-9(8)10-2-1-5-17-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXFTQOEVRROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688548
Record name 4-Nitro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1081788-90-0
Record name 4-Nitro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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